

synthesis and characterization of azithromycin hydrate polymorphs

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An In-depth Technical Guide to the Synthesis and Characterization of **Azithromycin Hydrate** Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of various polymorphic and hydrated forms of azithromycin. Azithromycin, a macrolide antibiotic, can exist in several solid-state forms, including as a dihydrate, monohydrate, sesquihydrate, and in an amorphous state.[1][2] The specific polymorphic form of an active pharmaceutical ingredient (API) is critical as it can significantly influence key properties such as solubility, dissolution rate, stability, and bioavailability.[3] This document details the experimental protocols for preparing these forms and the analytical techniques used for their characterization, with quantitative data summarized for comparative analysis.

Synthesis and Preparation of Azithromycin Polymorphs

The commercially available form of azithromycin is typically the dihydrate.[1][3] Other forms, such as the monohydrate, sesquihydrate, and amorphous azithromycin, can be prepared through specific laboratory procedures.

Preparation of Azithromycin Monohydrate

Azithromycin monohydrate can be prepared from a commercial dihydrate sample using a mixture of water and ethanol.[1][3]

Experimental Protocol:

- Suspend a commercial sample of azithromycin dihydrate in a 1:1 (v/v) mixture of water and ethanol.[1][3]
- Stir the suspension to facilitate the conversion.
- Isolate the resulting solid material.
- Dry the isolated solid to obtain the azithromycin monohydrate.

Another method involves treating hygroscopic azithromycin monohydrate with acetone, followed by the addition of water at 35-40°C, stirring, optional seeding with polymorph crystals, and subsequent cooling to 5°C.[4][5]

Preparation of Azithromycin Dihydrate

Azithromycin dihydrate can be prepared from crude azithromycin by crystallization from an aqueous solution containing acetone.[6][7]

Experimental Protocol:

- Dissolve 5g of crude azithromycin in a mixture of 22.6 ml of water and 2.4 ml of 6N hydrochloric acid at 20-25°C.[6]
- To this solution, add 25 ml of acetone.[6]
- Adjust the pH to 9.8 by adding 2.8 ml of a 20% (w/v) aqueous sodium hydroxide solution.[6]
- Stir the resulting suspension for 5 hours at 20-25°C.[6]
- Cool the suspension to 0-5°C and continue stirring for 1 hour.[6]
- Collect the solid by filtration, wash with cold water (3 x 5 ml at 5°C), and dry at 35-40°C to yield azithromycin dihydrate.[6]

Prolonged stirring (6 to 30 hours) is crucial to ensure the complete conversion of any initially precipitated monohydrate to the more stable dihydrate form.[\[6\]](#)[\[7\]](#)

Preparation of Azithromycin Sesquihydrate

Azithromycin sesquihydrate can be obtained through the dehydration of azithromycin dihydrate at elevated temperatures.[\[2\]](#)

Experimental Protocol:

- Heat azithromycin dihydrate at a temperature of $\geq 80^{\circ}\text{C}$.[\[2\]](#)
- This controlled dehydration process leads to the formation of azithromycin sesquihydrate.[\[2\]](#)
Dehydration at temperatures below 80°C typically yields an isomorphic dehydrate.[\[2\]](#)

Preparation of Amorphous Azithromycin

Amorphous azithromycin can be prepared by various methods, including quench cooling of the melt and solvent evaporation.[\[8\]](#)[\[9\]](#)

Experimental Protocol (Solvent Evaporation):

- Dissolve azithromycin dihydrate in a suitable solvent.[\[8\]](#)
- Prepare a solid dispersion with a polymer such as Eudragit L100 or S100.[\[8\]](#)
- Evaporate the solvent at 60°C with stirring until complete evaporation is achieved.[\[8\]](#)
- Dry the resulting solid dispersion in a static oven for 24 hours to obtain amorphous azithromycin.[\[8\]](#)

Experimental Protocol (Hot-Melt Extrusion):

- Select a suitable polymer, such as Eudragit® RL PO, based on miscibility predictions (e.g., Hansen solubility parameter).[\[10\]](#)[\[11\]](#)
- Mix azithromycin with the polymer at a specific drug percentage (e.g., 25%).[\[10\]](#)[\[12\]](#)

- Process the mixture through a hot-melt extruder at optimized parameters (e.g., 150°C, 75 rpm screw speed).[\[10\]](#)[\[12\]](#)
- The extrudate contains azithromycin in its amorphous form.[\[10\]](#)[\[12\]](#)

Characterization of Azithromycin Polymorphs

A variety of analytical techniques are employed to characterize the different solid-state forms of azithromycin.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the polymorphs, such as melting points and dehydration events.
[\[3\]](#)[\[13\]](#)

Experimental Protocol (DSC):

- Accurately weigh 10-15 mg of the azithromycin sample into an aluminum pan, which can be sealed or left open.[\[13\]](#)
- Use an empty pan as a reference.
- Heat the sample at a constant rate, for example, 2°C/min, over a temperature range of 0–250°C under a nitrogen purge.[\[13\]](#)

Experimental Protocol (TGA):

- Place an appropriate amount of the sample in an aluminum sample pan.[\[12\]](#)
- Heat the sample from 30°C to 500°C at a rate of 10°C/min under a dry nitrogen environment (60 mL/min).[\[12\]](#)
- Record the weight loss as a function of temperature.[\[12\]](#)

Table 1: Thermal Analysis Data for **Azithromycin Hydrates**

Form	Technique	Key Findings	Reference
Dihydrate	TGA	4.38% weight loss, corresponding to two water molecules. Dehydration completes at 120°C.	[13]
Monohydrate	TGA	Identified as a monohydrate based on water content.	[1][3]
Dihydrate	DSC	Endotherm at 139°C (open crucible, 20°C/min) or 143.7 ± 0.5°C (capillary crucible, 10°C/min).	[4][5]
Amorphous	DSC	A single broad endothermic peak is observed in extrudates, indicating a monophasic solid solution.	[14]

Powder X-ray Diffraction (PXRD)

PXRD is a critical technique for distinguishing between different crystalline forms based on their unique diffraction patterns.[3][15]

Experimental Protocol:

- Acquire powder X-ray diffractograms at room temperature (~20°C) and ~50% relative humidity.[16]
- Use an X-ray diffractometer with Cu K α radiation.[16]
- Scan the samples over a suitable 2 θ range.

Table 2: Characteristic PXRD Peaks for Azithromycin Polymorphs

Form	Characteristic 2θ Peaks	Reference
Dihydrate	Intense peak at ~9.90°. Other peaks at 7.17°, 9.34°, 18.77°.	[15] [17]
Monohydrate	Exhibits a distinct diffraction pattern from the dihydrate.	[18]
Amorphous	Displays no sharp 2θ peaks, but rather two broad rounded peaks, one between 4° and 13° and another between 13° and 25°.	[19]

Spectroscopic Analysis (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to investigate molecular vibrations and interactions, such as hydrogen bonding, which differ between polymorphs.[\[3\]](#)[\[20\]](#)

Experimental Protocol (FTIR):

- Prepare a KBr pellet of the azithromycin sample.[\[3\]](#)
- Record the spectrum in a FT-IR spectrophotometer, typically in the region of 4000–400 cm⁻¹.
[\[3\]](#)

Table 3: Spectroscopic Data for Azithromycin Polymorphs

Form	Technique	Characteristic Peaks/Observations	Reference
Dihydrate	FTIR	O-H vibrational region at 3400 cm ⁻¹ , a peak at 3494 cm ⁻¹ ("tightly bound" water), and a peak at 3560 cm ⁻¹ (two crystalline water molecules).	[21]
Amorphous (in solid dispersion)	FTIR	The O-H stretching vibration peak at 3560 cm ⁻¹ disappears, and a broad absorption peak appears around 3419 cm ⁻¹ , indicating the loss of crystal water and the formation of hydrogen bonds with the polymer.	[10][11][21]

Other Characterization Techniques

- Karl Fischer Titration (KFT): Used to accurately determine the water content of the hydrated forms.[3]
- Scanning Electron Microscopy (SEM): Provides information on the morphology and surface characteristics of the crystals.[3][8]
- Hot-Stage Microscopy (HSM): Allows for the visual observation of thermal events like melting and dehydration.[3]

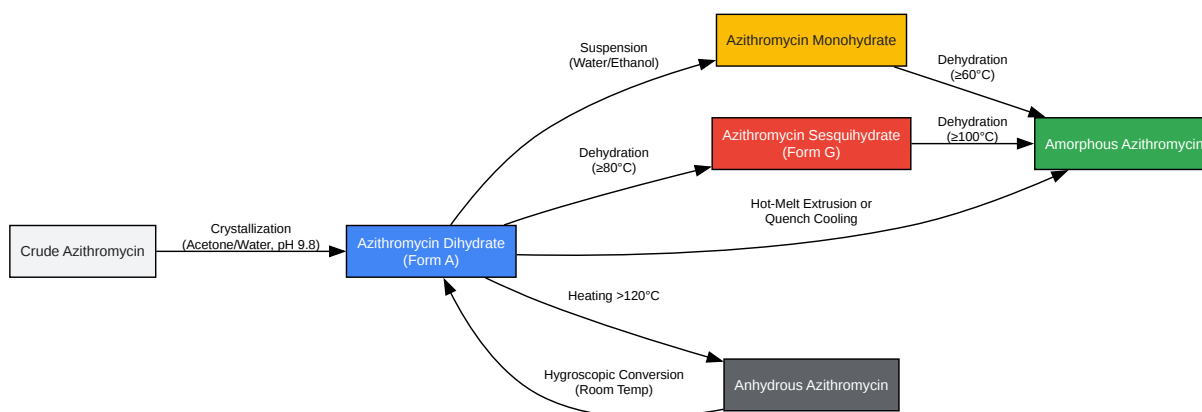
Interconversion and Stability of Polymorphs

The different forms of azithromycin can interconvert under certain conditions.

- The anhydrous form is hygroscopic and tends to convert to the dihydrate when stored at room temperature.[1][3]
- The monohydrate has been observed to convert to the dihydrate during solubility studies.[1][3]
- Dehydration of the dihydrate at temperatures below 80°C yields an isomorphic dehydrate, while dehydration at or above 80°C results in the sesquihydrate.[2]
- Dehydration of the monohydrate at or above 60°C leads to an amorphous form without a crystalline intermediate.[2]

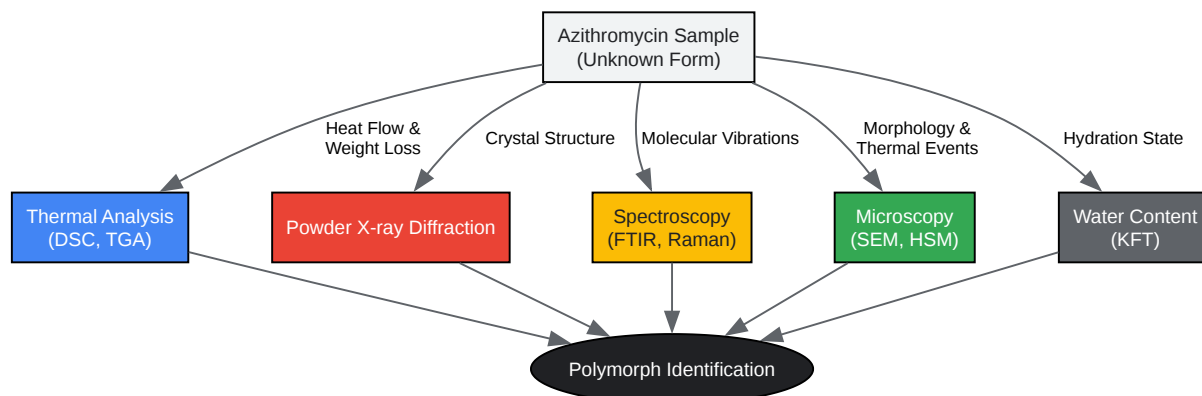
Visualized Workflows and Relationships

The following diagrams illustrate the synthesis and characterization workflows for azithromycin polymorphs.



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Caption: Interconversion pathways of azithromycin polymorphs.



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Caption: General workflow for polymorph characterization.

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